2-Bromo-4-hydrazinylpyridine
Description
2-Bromo-4-hydrazinylpyridine (CAS: 38290-51-6 or 923547-35-7) is a brominated pyridine derivative substituted with a hydrazinyl group at the 4-position. Its molecular formula is C₅H₆BrN₃, with a molecular weight of 188.03 g/mol. The compound is utilized in pharmaceutical synthesis and organic chemistry due to its reactive hydrazinyl group, which enables participation in condensation and cyclization reactions. Structural studies of related bromo-hydrazinylpyridines (e.g., 2-bromo-6-hydrazinylpyridine) highlight the importance of hydrogen bonding (N–H···N) and halogen interactions (Br···Br) in stabilizing crystal lattices.
Discrepancies in reported CAS numbers (38290-51-6 vs. 923547-35-7) may reflect variations in synthesis routes or database inconsistencies.
Properties
IUPAC Name |
(2-bromopyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBINLNHGCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923547-35-7 | |
| Record name | 2-bromo-4-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of Halogenated Intermediates
The hydrazine group is introduced via nucleophilic aromatic substitution (NAS) on halogenated pyridine precursors. For instance, 2-bromo-4-chloropyridine reacts with hydrazine hydrate (N₂H₄·H₂O) in a solvent system containing N,N-dimethylpropanolamine, which acts as both solvent and acid scavenger.
Optimized Protocol:
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Mixing : Combine 2-bromo-4-chloropyridine (1 mol), hydrazine hydrate (1.5–1.8 mol), and N,N-dimethylpropanolamine (solvent).
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Reaction : Reflux at 130°C under nitrogen for 10 hours.
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Workup : Cool to 25°C, crystallize, centrifuge, and dry under vacuum to obtain the product.
Performance Metrics:
Limitations and Side Reactions
Excess hydrazine (>1.8 mol) leads to byproducts such as dihydrazine derivatives or hydrolysis of sensitive functional groups (e.g., ester moieties). Controlling the molar ratio and reaction time is critical to minimizing these side reactions.
Integrated Synthetic Routes
Two-Step Synthesis from 4-Chloropyridine
Advantages:
Alternative Pathway via 2-Amino-4-bromopyridine
Challenges:
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Diazotization of pyridine amines is less straightforward due to the ring’s electron-deficient nature.
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Risk of side reactions such as ring opening or polymerization.
Comparative Analysis of Methods
Key Observations :
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The NAS route offers superior yields and simplicity but requires access to 2-bromo-4-chloropyridine.
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Hofmann degradation is less efficient but provides a pathway from amide precursors.
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds containing hydrazine moieties often exhibit significant antitumor properties. Studies have shown that derivatives of hydrazinylpyridine can interact with biological targets, potentially leading to therapeutic applications against various cancers. For instance, derivatives similar to 2-Bromo-4-hydrazinylpyridine have demonstrated cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms of action .
2. Antimicrobial Properties
The antimicrobial efficacy of related bromopyridine compounds has been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli. Modifications in the side chains of these compounds significantly affect their potency, indicating that this compound may also possess similar antimicrobial activity.
3. Neuroprotective Potential
Some studies suggest that pyridine derivatives can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s. The potential for this compound to act as a cholinesterase inhibitor could be explored further in this context .
Material Science Applications
1. Functional Materials Development
Pyridine derivatives are essential in developing functional materials due to their unique electronic properties. The introduction of bromine and hydrazinyl groups in this compound could lead to novel materials with specific functionalities, such as enhanced conductivity or catalytic properties.
2. Coordination Chemistry
The ability of this compound to form stable complexes with metal ions opens avenues for its use in coordination chemistry. Such complexes may enhance the compound's biological activity and could be utilized in drug delivery systems or as catalysts in chemical reactions .
Comparative Analysis with Related Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Bromo-2-hydrazinylpyridine | 0.98 | Similar structure but differs in the position of bromine and hydrazine |
| (5-Bromopyridin-2-yl)hydrazine | 0.86 | Different position for the bromine substitution |
| 5-Bromo-2-hydrazinylpyridine dihydrochloride | 0.84 | Enhanced solubility due to dihydrochloride formation |
| 7-Bromo-2-hydrazinylquinoline hydrochloride | 0.81 | Quinoline structure may alter biological activity |
This table illustrates how variations in structure can influence biological activity and reactivity, making these compounds suitable for diverse applications in research and industry.
Case Studies
1. Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli, revealing that structural modifications significantly affect potency.
2. Analgesic Activity Assessment
Research on piperidine derivatives indicated effectiveness in reducing pain responses in animal models, suggesting potential analgesic properties for this compound.
3. Anticancer Investigations
Experiments assessing cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results, indicating that similar studies on this compound could yield valuable insights into its anticancer potential .
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2-Bromo-6-hydrazinylpyridine
- Structure : Hydrazinyl group at the 6-position vs. 4-position in the target compound.
- Crystallography : Exhibits N–H···N hydrogen bonds (1.93–2.15 Å) and Br···Br interactions (3.437 Å), contributing to a layered β-stacking arrangement.
Halogen-Substituted Pyridines
2-Bromo-3-methylpyridine (CAS 3430-17-9)
2-Chloro-4-bromopyridine
Amino- and Nitro-Substituted Bromopyridines
- 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9) Physical Properties: Melting point 80–82°C, lower than hydrazinyl derivatives due to weaker intermolecular forces. Applications: Amino groups are pivotal in coordination chemistry but less reactive than hydrazinyl in forming heterocycles.
- 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) Stability: High melting point (208–210°C) due to nitro group’s electron-withdrawing effects, contrasting with the hydrazinyl group’s electron-donating nature.
Heterocyclic Derivatives
- 5-Bromo-2-chloropyrimidin-4-amine Structure: Pyrimidine core with Br at C5 and Cl at C2. Crystallography: Forms 2D networks via N–H···N bonds (2.91–3.04 Å), similar to bromo-hydrazinylpyridines but with distinct ring geometry. Synthesis: Requires stannous chloride reduction, unlike hydrazinylpyridines, which may involve hydrazine substitution.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Bromo-4-hydrazinylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydrazine moiety, which may contribute to its reactivity and biological properties. The following sections provide a detailed examination of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, derivatives of pyridine have shown significant cytotoxic activity against various cancer cell lines. For instance, a study reported that certain pyridine derivatives exhibited IC50 values ranging from 3 to 5 µM against multiple cancer cell lines, indicating promising anticancer efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of these compounds indicates that specific substitutions on the pyridine ring can enhance their anticancer activity. For example, the introduction of halogen atoms at various positions on the phenyl group significantly influenced the cytotoxic effects observed in vitro .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. Research has shown that pyridine-containing compounds often exhibit broad-spectrum antimicrobial activity , including antibacterial and antifungal effects . The presence of hydrazine groups in these compounds is believed to enhance their interaction with microbial targets.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several hydrazone derivatives, including those derived from pyridines, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the hydrazone structure could lead to significant increases in antibacterial potency .
- Antifungal Activity : Other investigations have focused on the antifungal capabilities of similar compounds, revealing that certain substitutions could improve efficacy against fungal strains, suggesting a potential role in treating infections caused by resistant fungi .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Compounds may interfere with critical enzymes involved in cancer cell proliferation or microbial survival.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 3-5 µM | |
| Antibacterial | Staphylococcus aureus | Significant | |
| Antifungal | Various Fungal Strains | Variable |
Structure-Activity Relationship Insights
| Substitution Position | Type of Substitution | Observed Effect on Activity |
|---|---|---|
| Para | Halogen (Cl, F) | Enhanced activity |
| Meta | Alkyl | Moderate activity |
| Ortho | Hydroxyl | Reduced activity |
Q & A
Q. What are the common synthetic routes for 2-Bromo-4-hydrazinylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives or hydrazine substitution. For example, bromination of methylpyridine precursors (e.g., 4-methylpyridine) using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can introduce bromine at the 2-position . Subsequent hydrazine substitution at the 4-position may require protecting groups to avoid side reactions. Nickel-catalyzed reductive coupling (as seen in analogous systems) can improve regioselectivity, though temperature and solvent polarity (e.g., DMF vs. THF) critically affect yields .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and hydrazine integration. The bromine atom induces distinct deshielding in adjacent protons .
- X-ray crystallography : Tools like SHELXL and ORTEP-III resolve molecular geometry and hydrogen-bonding networks. For example, hydrazinyl groups often form intermolecular H-bonds, influencing crystal packing .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br split).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., over-bromination or hydrazine oxidation) be mitigated during synthesis?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) reduce radical-mediated over-bromination .
- Hydrazine stability : Use anhydrous conditions and inert atmospheres (N/Ar) to prevent hydrazine oxidation. Adding antioxidants (e.g., ascorbic acid) may stabilize intermediates .
- Monitoring : Real-time TLC or in situ IR spectroscopy tracks reaction progress to halt at the desired stage .
Q. How do structural modifications of this compound influence its bioactivity in pharmacological studies?
- Methodological Answer :
- Derivatization : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups, enhancing target binding .
- Hydrazine functionalization : Acylation or alkylation of the hydrazine group modulates solubility and bioavailability. For instance, acetylated derivatives show improved blood-brain barrier penetration in CNS drug studies .
- Biological assays : Test modified analogs against disease-specific targets (e.g., Leishmania enzymes ) using enzyme inhibition assays (IC determination) and molecular docking simulations.
Q. How can researchers resolve contradictions in reported crystallographic data for hydrazinylpyridine derivatives?
- Methodological Answer :
- Data validation : Re-refine existing datasets with updated software (e.g., SHELXL 2018 ) to check for overlooked disorder or H-bonding interactions.
- Comparative analysis : Cross-reference with analogous structures (e.g., 4-hydrazinylpyridines ) to identify systematic errors in unit cell parameters or space group assignments.
- Experimental replication : Reproduce synthesis and crystallization under standardized conditions (e.g., slow evaporation in DMSO/water) to isolate polymorphic variants .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing groups : The hydrazine moiety acts as a meta-director, but steric effects from bromine can alter reactivity. Computational modeling (DFT) predicts preferred sites for electrophilic attack .
- Catalytic systems : Pd-mediated C–H activation enables selective functionalization at the 5- or 6-positions, bypassing traditional directing limitations .
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance electrophile stability, while protic solvents (e.g., MeOH) may favor alternative pathways .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Parameter screening : Design a Design of Experiments (DoE) approach to test variables (e.g., stoichiometry, catalyst loading, solvent) and identify optimal conditions .
- Byproduct analysis : Use LC-MS or GC-MS to detect minor products (e.g., debrominated species) that reduce yield .
- Scale-up considerations : Pilot reactions at small scale (≤1 g) before scaling to >10 g, noting exothermicity or solubility changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
